![molecular formula C12H5BrF2O B12891448 2-Bromo-4,6-difluorodibenzo[b,d]furan CAS No. 844465-91-4](/img/structure/B12891448.png)
2-Bromo-4,6-difluorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-difluorodibenzo[b,d]furan is a heterocyclic aromatic compound characterized by a dibenzofuran core substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitrofuran with phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This method is favored for its efficiency and mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4,6-difluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki–Miyaura and Heck reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted dibenzofuran derivatives.
Oxidation: Formation of dibenzofuran-quinones.
Reduction: Formation of dibenzofuran-hydroquinones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,6-difluorodibenzo[b,d]furan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,6-difluorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and fluorine substituents enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound, lacking bromine and fluorine substituents.
2-Bromo-6-chlorodibenzo[b,d]furan: A similar compound with chlorine instead of fluorine.
2-Bromo-4,6-difluoroaniline: A related compound with aniline instead of dibenzofuran core.
Uniqueness: 2-Bromo-4,6-difluorodibenzo[b,d]furan is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
844465-91-4 |
|---|---|
Molekularformel |
C12H5BrF2O |
Molekulargewicht |
283.07 g/mol |
IUPAC-Name |
2-bromo-4,6-difluorodibenzofuran |
InChI |
InChI=1S/C12H5BrF2O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H |
InChI-Schlüssel |
VXEVEUXBNKRYAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)OC3=C2C=C(C=C3F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
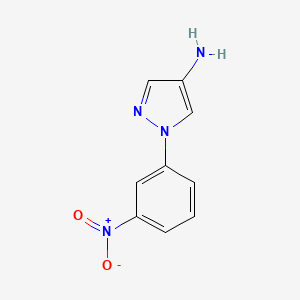
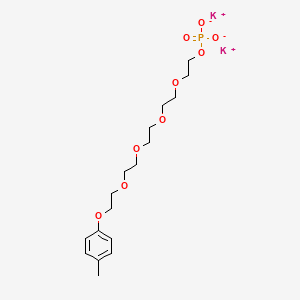
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)
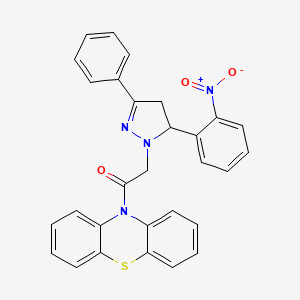
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
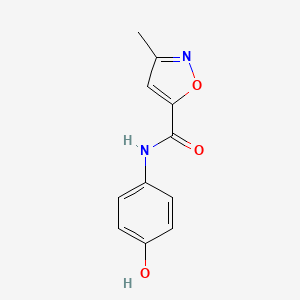
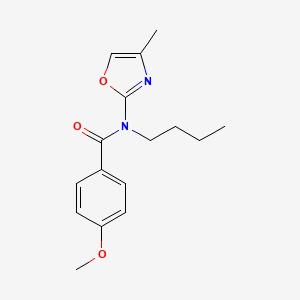
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
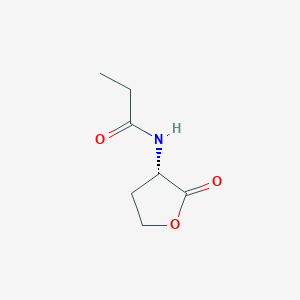
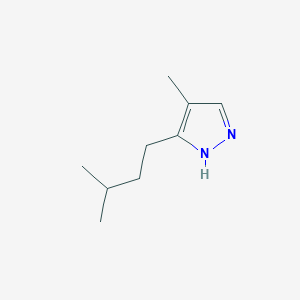
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
